[1-(2-Chlorophenyl)cyclohexyl]methanamine
Overview
Description
[1-(2-Chlorophenyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol Cyclohexanemethanamine, 1-(2-chlorophenyl)- . This compound is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with a chlorophenyl substituent at the 2-position of the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chlorophenyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities. It may be used in research to investigate its effects on biological systems and its potential as a pharmacological agent.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential use in treating certain medical conditions.
Industry: Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential binding interactions with proteins at the active site .
Mode of Action
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds can affect the concentration of ketones through le châtelier’s principle .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Similar compounds have shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It’s hypothesized that it might interact with various enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified .
Molecular Mechanism
It’s hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of [1-(2-Chlorophenyl)cyclohexyl]methanamine vary with different dosages in animal models .
Metabolic Pathways
It’s hypothesized that it might have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s hypothesized that it might interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It’s hypothesized that it might have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmagnesium bromide with 2-chlorobenzonitrile, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Chlorophenyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
- [1-(2-Bromophenyl)cyclohexyl]methanamine
- [1-(2-Fluorophenyl)cyclohexyl]methanamine
- [1-(2-Methylphenyl)cyclohexyl]methanamine
Comparison: Compared to its analogs, [1-(2-Chlorophenyl)cyclohexyl]methanamine is unique due to the presence of the chlorine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties. The chlorine atom may enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from its bromine, fluorine, and methyl-substituted counterparts.
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZZSFGDQFNRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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